molecular formula C16H15Br B8694029 4,4-Diphenyl-3-butenyl bromide CAS No. 6078-95-1

4,4-Diphenyl-3-butenyl bromide

Cat. No. B8694029
CAS RN: 6078-95-1
M. Wt: 287.19 g/mol
InChI Key: GWCPTZNOWFHMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Diphenyl-3-butenyl bromide is a useful research compound. Its molecular formula is C16H15Br and its molecular weight is 287.19 g/mol. The purity is usually 95%.
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properties

CAS RN

6078-95-1

Product Name

4,4-Diphenyl-3-butenyl bromide

Molecular Formula

C16H15Br

Molecular Weight

287.19 g/mol

IUPAC Name

(4-bromo-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H15Br/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2

InChI Key

GWCPTZNOWFHMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCBr)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 26.5 g of α-cyclopropyl-α-phenylbenzenemethanol and 150 ml of 48% HBr was stirred at ambient temperature for 3 h. After addition of ice water, the mixture was extracted twice with diethyl ether, washed, dried and concentrated to obtain 33 g (97.3%) of 4-bromo-1,1-diphenyl-1-butene.
Quantity
26.5 g
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 0° C., cyclopropyl-diphenyl-carbinol (10.0 g) is dissolved in a hydrogen bromide solution 48% (40 ml). After being subjected to agitation for 5 hours at 0° C., the medium is diluted with water and dichloromethane, then the organic phase is washed three times with water. The organic phase is dried on MgSO4, filtered and concentrated to obtain the expected product as an orange oil (11.89 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a vigorously stirred solution of 250.g (1.1 mol) of cyclopropyl diphenyl carbinol in 2.5 liters of toluene at ambient temperature was added rapidly 3.1 liters of 48% aqueous hydrobromic acid. After stirring for several hours, the layers were separated, the organic phase was washed with 1 liter of water, 1 liter of 10% aqueous sodium bicarbonate, and dried over sodium sulfate. The resulting crude oil residue was subjected to high-vacuum short path distillation to give 300 .g (95%) of 4-bromo-1,1-diphenyl-l-butene as a clear oil.
[Compound]
Name
250.g
Quantity
1.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 L
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 26,5 g of α-cyclopropyl-α-phenylbenzenemethanol and 150 ml of 48% HBr was stirred at ambient temperature for 3 h. After addition of icewater, the mixture was extracted twice with diethyl ether, washed, dried and concentrated to obtain 33 g (97,3%) of 4-bromo-1,1-diphenyl-1-butene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

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